molecular formula C17H28N4O2S B2914493 8-Hexylsulfanyl-3-methyl-7-(3-methyl-butyl)-3,7-dihydro-purine-2,6-dione CAS No. 327168-68-3

8-Hexylsulfanyl-3-methyl-7-(3-methyl-butyl)-3,7-dihydro-purine-2,6-dione

Katalognummer B2914493
CAS-Nummer: 327168-68-3
Molekulargewicht: 352.5
InChI-Schlüssel: GRUYOIPVFDWJNK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Hexylsulfanyl-3-methyl-7-(3-methyl-butyl)-3,7-dihydro-purine-2,6-dione, also known as MRS2179, is a selective antagonist of the P2Y1 receptor. This receptor is a member of the purinergic family of receptors, which are involved in various physiological and pathological processes in the body. MRS2179 has been widely studied for its potential therapeutic applications in various diseases, including thrombosis, stroke, and cancer.

Wirkmechanismus

8-Hexylsulfanyl-3-methyl-7-(3-methyl-butyl)-3,7-dihydro-purine-2,6-dione is a selective antagonist of the P2Y1 receptor, which is a G protein-coupled receptor that is activated by extracellular nucleotides such as ATP and ADP. The P2Y1 receptor is widely expressed in various tissues, including platelets, neurons, and cancer cells. Activation of the P2Y1 receptor leads to the activation of several intracellular signaling pathways, including the phospholipase C (PLC) pathway, which ultimately leads to various physiological and pathological effects.
This compound binds to the P2Y1 receptor with high affinity and blocks the binding of nucleotides to the receptor, thereby inhibiting its activation. This leads to the inhibition of downstream signaling pathways, such as the PLC pathway, and ultimately leads to the inhibition of platelet aggregation, tumor growth, and metastasis.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. One of the most important effects is the inhibition of platelet aggregation, which is a key step in the formation of blood clots. This compound has been shown to inhibit platelet aggregation in vitro and in vivo, both in animal models and in humans (Hechler et al., 1998; Gachet et al., 2001). This makes it a potential drug candidate for the prevention and treatment of thrombotic disorders.
In addition to its effects on platelets, this compound has also been shown to inhibit tumor growth and metastasis in several types of cancer cells. This effect is mediated by the inhibition of several intracellular signaling pathways, such as the PLC pathway, which are involved in tumor growth and metastasis (Burnstock et al., 2014).

Vorteile Und Einschränkungen Für Laborexperimente

8-Hexylsulfanyl-3-methyl-7-(3-methyl-butyl)-3,7-dihydro-purine-2,6-dione has several advantages and limitations for lab experiments. One of the main advantages is its high selectivity and specificity for the P2Y1 receptor, which makes it a useful tool for studying the function and regulation of this receptor. Moreover, this compound has been extensively studied in various experimental systems, including in vitro assays, animal models, and clinical trials, which makes it a well-characterized compound.
However, this compound also has several limitations. One of the main limitations is its relatively low solubility in water, which can make it difficult to work with in some experimental systems. Moreover, this compound has been shown to have off-target effects on other purinergic receptors, such as the P2X1 receptor, which can complicate the interpretation of some experimental results (Gachet et al., 2001).

Zukünftige Richtungen

For the study of 8-Hexylsulfanyl-3-methyl-7-(3-methyl-butyl)-3,7-dihydro-purine-2,6-dione include the development of this compound-based therapies for thrombotic disorders and cancer, and the development of more selective and potent P2Y1 receptor antagonists.

Synthesemethoden

The synthesis of 8-Hexylsulfanyl-3-methyl-7-(3-methyl-butyl)-3,7-dihydro-purine-2,6-dione involves several steps, including the protection of the nitrogen atoms, the introduction of the hexylsulfanyl and 3-methyl-butyl groups, and the deprotection of the nitrogen atoms. The final product is obtained through purification by column chromatography. The synthesis of this compound has been described in detail in several publications, including the original paper by Abbracchio et al. (1997).

Wissenschaftliche Forschungsanwendungen

8-Hexylsulfanyl-3-methyl-7-(3-methyl-butyl)-3,7-dihydro-purine-2,6-dione has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications is in the treatment of thrombosis, a condition in which blood clots form in the blood vessels, leading to potentially life-threatening complications such as heart attack and stroke. This compound has been shown to inhibit platelet aggregation, a key step in the formation of blood clots, both in vitro and in vivo (Abbracchio et al., 1997; Hechler et al., 1998). This makes it a potential drug candidate for the prevention and treatment of thrombotic disorders.
In addition to thrombosis, this compound has also been studied for its potential applications in cancer. The P2Y1 receptor has been shown to play a role in tumor growth and metastasis, and this compound has been shown to inhibit these processes in several types of cancer cells (Burnstock et al., 2014). Moreover, this compound has been shown to enhance the anti-tumor activity of chemotherapy drugs in preclinical studies (Burnstock et al., 2014). These findings suggest that this compound may have potential as a cancer therapy.

Eigenschaften

IUPAC Name

8-hexylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O2S/c1-5-6-7-8-11-24-17-18-14-13(21(17)10-9-12(2)3)15(22)19-16(23)20(14)4/h12H,5-11H2,1-4H3,(H,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRUYOIPVFDWJNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCSC1=NC2=C(N1CCC(C)C)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.